molecular formula C18H19N3O2 B2509021 N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide CAS No. 1311625-40-7

N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide

Cat. No.: B2509021
CAS No.: 1311625-40-7
M. Wt: 309.369
InChI Key: JBFMJMFSBWORSL-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-hydroxybenzaldehyde with pyridine-3-methanol under basic conditions to yield 3-[(pyridin-3-yl)methoxy]benzaldehyde.

    Nitrile Addition: The next step involves the addition of a nitrile group to the benzaldehyde derivative. This is achieved by reacting the intermediate with 2-methylpropanenitrile in the presence of a suitable catalyst.

    Amidation: The final step involves the amidation of the nitrile intermediate with an appropriate amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-2-methylpropyl)-3-[(pyridin-2-yl)methoxy]benzamide
  • N-(1-cyano-2-methylpropyl)-3-[(pyridin-4-yl)methoxy]benzamide

Uniqueness

N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide is unique due to its specific substitution pattern on the benzamide and pyridine rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-cyano-2-methylpropyl)-3-(pyridin-3-ylmethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13(2)17(10-19)21-18(22)15-6-3-7-16(9-15)23-12-14-5-4-8-20-11-14/h3-9,11,13,17H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFMJMFSBWORSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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